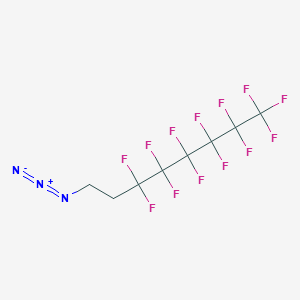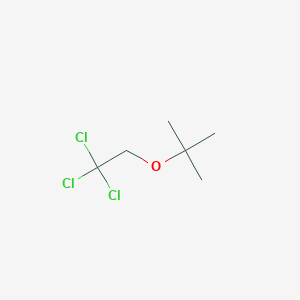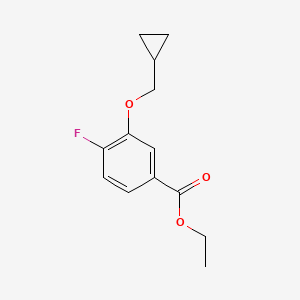
2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate is a compound that features a pyrrolidine ring attached to a pyridine ring with a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of N-substituted piperidines, which undergoes a domino process including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include pyrrolidin-2-ones from oxidation and various substituted derivatives depending on the reagents used in substitution reactions.
Scientific Research Applications
2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate has several applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the carboxylic acid group’s presence play crucial roles in its binding affinity and specificity . The compound can modulate various biochemical pathways, making it a valuable tool in studying cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the pyridine ring and carboxylic acid group.
Pyrrolidine-2,5-diones: Similar pyrrolidine ring structure with additional functional groups.
Prolinol: Contains a pyrrolidine ring with a hydroxyl group.
Uniqueness
2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate is unique due to the combination of the pyrrolidine and pyridine rings with a carboxylic acid group. This structure provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H30N4O7 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylpyridine-4-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C10H12N2O2.3H2O/c2*13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12;;;/h2*3-4,7H,1-2,5-6H2,(H,13,14);3*1H2 |
InChI Key |
DRLZHDNECZWCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C(=O)O.C1CCN(C1)C2=NC=CC(=C2)C(=O)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)





![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)
![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)


